木蝴蝶素A

科学研究应用

作用机制

金丝桃素A通过多种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Oroxin A interacts with several enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc . These interactions play a pivotal role in the biochemical reactions involving Oroxin A.

Cellular Effects

Oroxin A has been found to have significant effects on various types of cells and cellular processes. It improves survival rates, enhances neurological functions, mitigates neuronal death and brain edema, and attenuates the inflammatory response . These effects are linked to the suppression of microglial activation . Oroxin A also diminishes ferroptosis in neuronal cells .

Molecular Mechanism

Oroxin A exerts its effects at the molecular level through several mechanisms. It acts as a partial PPARγ agonist that can activate PPARγ transcriptional activation . It also exhibits an inhibitory activity against α-glucosidase and an antioxidant capacity . Furthermore, it facilitates the translocation of nuclear factor erythroid 2-related factor 2 (Nrf-2) from the cytoplasm to the nucleus, thereby activating the Nrf2/GPX4 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, Oroxin A has shown changes in its effects over time. After subarachnoid hemorrhage, the findings indicated an increase in iron levels in the hemisphere after 48 h, and the presence of Oroxin A prevented the buildup of iron .

Dosage Effects in Animal Models

The effects of Oroxin A vary with different dosages in animal models. It has been found to improve disordered lipid metabolism under non-insulin resistance conditions, improve plasma and hepatic lipid profiles, and enhance the lipid-lowering action of atorvastatin .

Metabolic Pathways

Oroxin A is involved in several metabolic pathways. It modulates the nuclear transcriptional activity of SREBPs by binding to LDLR proteins and increasing AMPK phosphorylation, thereby reducing lipid synthesis .

Subcellular Localization

It has been found to modulate the nuclear transcriptional activity of SREBPs , suggesting that it may localize to the nucleus

准备方法

合成路线和反应条件: 金丝桃素A可以通过一种新颖的、环保的方法合成,该方法涉及从黄芩素(一种天然丰富且廉价的前体)开始的一锅两步法。 关键步骤包括黄芩素的甲酯化,然后使用硼氢化钠还原,从而以满意的产率获得金丝桃素A .

工业生产方法: 金丝桃素A的工业生产利用相同的合成路线,该路线经过优化以适应大规模的可行性。 这种方法的优势在于其简单、成本效益高且对环境的影响最小 .

化学反应分析

反应类型: 金丝桃素A会发生各种化学反应,包括:

氧化: 金丝桃素A可以被氧化形成金丝桃素A。

还原: 金丝桃素A的还原可以生成金丝桃素苷。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠经常用作还原剂。

主要产物:

氧化: 金丝桃素A

还原: 金丝桃素苷

相似化合物的比较

金丝桃素A在黄酮类化合物中是独一无二的,因为它具有特定的分子结构和生物活性。类似的化合物包括:

金丝桃素A: 另一种来自木蝴蝶的黄酮类化合物,具有类似的抗氧化和抗癌特性.

黄芩素: 一种具有强抗炎和抗癌活性的黄酮类化合物.

黄芩苷: 以其抗炎和神经保护作用而闻名.

黄芩素: 具有抗氧化和抗炎特性.

属性

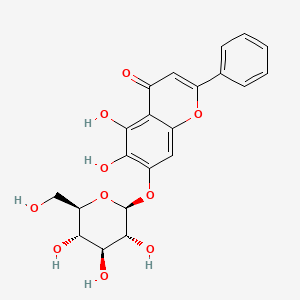

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)

![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)